molecular formula C5H10ClNO B6219881 (5R)-5-methylpyrrolidin-3-one hydrochloride CAS No. 2708343-91-1

(5R)-5-methylpyrrolidin-3-one hydrochloride

Cat. No.: B6219881
CAS No.: 2708343-91-1
M. Wt: 135.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5R)-5-methylpyrrolidin-3-one hydrochloride”, commonly known as MPHC, is a nitrogen-containing organic compound. It has a molecular weight of 135.59 . The compound is usually available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 5-methylpyrrolidin-3-one hydrochloride . The InChI code for the compound is 1S/C5H9NO.ClH/c1-4-2-5(7)3-6-4;/h4,6H,2-3H2,1H3;1H .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5R)-5-methylpyrrolidin-3-one hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "5-methylpyrrolidin-3-one", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 5-methylpyrrolidin-3-one in methanol.", "Step 2: Add hydrochloric acid to the solution and stir for 1 hour at room temperature.", "Step 3: Add sodium hydroxide to the solution to adjust the pH to 8-9.", "Step 4: Extract the solution with ethyl acetate.", "Step 5: Wash the organic layer with water and dry over sodium sulfate.", "Step 6: Concentrate the solution under reduced pressure to obtain the crude product.", "Step 7: Dissolve the crude product in hydrochloric acid and stir for 1 hour at room temperature.", "Step 8: Add sodium hydroxide to the solution to adjust the pH to 8-9.", "Step 9: Extract the solution with ethyl acetate.", "Step 10: Wash the organic layer with water and dry over sodium sulfate.", "Step 11: Concentrate the solution under reduced pressure to obtain the pure product as a white solid." ] }

2708343-91-1

Molecular Formula

C5H10ClNO

Molecular Weight

135.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.